TRPC Subtype Selectivity and Potency: ELP-004 vs. Other TRPC Inhibitors
ELP-004 demonstrates nanomolar potency for TRPC4 and TRPC5 channels, with IC50 values of 172.4 nM and 11.5 nM, respectively [1]. This represents a 1-2 order of magnitude increase in potency compared to its effect on TRPC7 (IC50 = 1.33 μM) and TRPC6 (IC50 ≈ 1-2 μM) [1]. In contrast, the TRPC3 inhibitor Pyr3 has an IC50 of 700 nM against TRPC3, while GFB-8438 exhibits IC50 values of 0.18 μM and 0.29 μM for TRPC4 and TRPC5, respectively . ELP-004's selectivity for TRPC4/5 over TRPC6/7 and its enhanced potency against TRPC5 may offer advantages in models where these subtypes are predominant.
| Evidence Dimension | TRPC channel inhibition potency (IC50) |
|---|---|
| Target Compound Data | TRPC5: 11.5 nM; TRPC4: 172.4 nM; TRPC7: 1.33 μM; TRPC6: ~1-2 μM |
| Comparator Or Baseline | Pyr3: TRPC3 IC50 = 700 nM; GFB-8438: TRPC4 IC50 = 0.18 μM, TRPC5 IC50 = 0.29 μM |
| Quantified Difference | ELP-004 is 60-fold more potent on TRPC5 than Pyr3 on TRPC3. ELP-004 is 16-fold more potent on TRPC5 than GFB-8438. |
| Conditions | HEK293 cells expressing TRPC channels; calcium/Sr2+ entry assays. |
Why This Matters
Subtype selectivity is critical for interpreting experimental results; using a less selective inhibitor may confound data due to off-target effects on other TRPC family members.
- [1] Smith B, et al. Targeting TRPC channels for control of arthritis-induced bone erosion. Science Advances. 2025;11(3):eabm9843. View Source
